(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H28N2O3 |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
(3S)-3-[[(2-amino-3-methylpentanoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C14H28N2O3/c1-5-10(4)13(15)14(19)16-8-11(6-9(2)3)7-12(17)18/h9-11,13H,5-8,15H2,1-4H3,(H,16,19)(H,17,18)/t10?,11-,13?/m0/s1 |
InChI Key |
RKXTZRUEBBDKMD-AKJDGMEZSA-N |
Isomeric SMILES |
CCC(C)C(C(=O)NC[C@@H](CC(C)C)CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(CC(C)C)CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Stereoselective Enzymatic Hydrolysis of Core Intermediates
The synthesis often begins with the preparation of pregabalin-related intermediates, such as dimethyl 3-isobutylpentanedioate. In one approach, whole-cell biocatalysts expressing Candida antarctica Lipase B (Cal B) are employed to hydrolyze dimethyl 3-isobutylpentanedioate into (S)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid with >99% enantiomeric excess. Key parameters include:
| Parameter | Condition | Yield | Purity | Source |
|---|---|---|---|---|
| Temperature | 25–35°C | 85% | 98.5% | |
| Solvent System | Potassium phosphate buffer (pH 7.5) | - | - | |
| Enzyme Loading | 5–10% (w/w) | - | - |
This step is critical for establishing the (3S) configuration, which is retained throughout subsequent reactions.
The introduction of the 2-amino-3-methylpentanamido group involves coupling (S)-3-(aminomethyl)-5-methylhexanoic acid with 2-amino-3-methylpentanoic acid. A patented method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0–10°C. The reaction proceeds via activation of the carboxylic acid moiety, followed by nucleophilic attack by the amine:
$$
\text{(S)-3-(aminomethyl)-5-methylhexanoic acid} + \text{2-amino-3-methylpentanoic acid} \xrightarrow{\text{EDC/HOBt}} \text{Target compound}
$$
| Condition | Value | Yield | Purity | Source |
|---|---|---|---|---|
| Coupling Agent | EDC/HOBt (1.2 eq) | 72% | 95% | |
| Temperature | 0–10°C | - | - | |
| Reaction Time | 12–24 hours | - | - |
Post-coupling, the product is isolated via acid-base extraction, with recrystallization in isopropanol/water (1:1) enhancing purity to >98%.
Urethane Exchange and Reduction Strategies
An alternative route involves urethane exchange followed by borohydride reduction. For example, intermediate 3-methyl formate-5-methylhexanoic acid undergoes reaction with ammonia in methanol to form 3-carbamoyl-5-methylhexanoic acid, which is subsequently reduced using lithium borohydride (LiBH₄) in THF:
$$
\text{3-Carbamoyl-5-methylhexanoic acid} \xrightarrow{\text{LiBH₄}} \text{(S)-3-aminomethyl-5-methylhexanoic acid}
$$
| Parameter | Condition | Yield | Purity | Source |
|---|---|---|---|---|
| Reducing Agent | LiBH₄ (1.1 eq) | 69.2% | 98.4% | |
| Temperature | 0–10°C | - | - | |
| Solvent | Tetrahydrofuran | - | - |
This intermediate is then subjected to peptide coupling as described in Section 2.
Optimization of Enantiomeric Purity
Chiral resolution techniques are critical for achieving high enantiomeric excess. A patent describes the use of (R)-(+)-α-phenylethylamine to form diastereomeric salts with the racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid. Recrystallization in chloroform/acetonitrile (3:1) yields the (S)-enantiomer with 99.8% purity.
| Resolution Step | Condition | Yield | Purity | Source |
|---|---|---|---|---|
| Chiral Agent | (R)-(+)-α-phenylethylamine | 55% | 99.8% | |
| Solvent System | Chloroform/acetonitrile (3:1) | - | - |
Industrial-Scale Process Considerations
Large-scale synthesis prioritizes cost efficiency and waste reduction. A recovery process for dimethyl 3-isobutylpentanedioate—a key intermediate—involves treating aqueous layers with hydrochloric acid to precipitate impurities, achieving 85–90% recovery rates. This step reduces raw material costs by 20–30% in commercial production.
Analytical Characterization
Final product validation employs HPLC with a chiral column (Hypersil BDS C18) and UV detection at 210 nm. Retention times for the (3S) enantiomer are consistently observed at 12.3 minutes under isocratic conditions (62:38 0.05 M triethylamine phosphate/acetonitrile).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carbonyl group in the hexanoic acid moiety, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H28N2O3
- Molecular Weight : 272.38 g/mol
- IUPAC Name : (3S)-3-[(2-amino-3-methylpentanamido)methyl]-5-methylhexanoic acid
- CAS Number : 169332-60-9
The compound features a unique structure that contributes to its biological activity, particularly its role as a GABA (gamma-aminobutyric acid) analog, which is crucial in neurotransmission.
Anticonvulsant Activity
One of the primary applications of (3S)-3-(aminomethyl)-5-methylhexanoic acid is its potential as an anticonvulsant. Research indicates that this compound acts as a GABA transaminase inhibitor, thereby increasing GABA levels in the brain. This action helps in controlling seizures without the side effects typically associated with other anticonvulsants, such as ataxia .
Neuropathic Pain Management
The compound has shown promise in managing neuropathic pain. Studies suggest that it can be used as an adjunct therapy for conditions like fibromyalgia and diabetic neuropathy. Its mechanism involves modulating neurotransmitter levels to alleviate pain sensations .
Biochemical Mechanisms
The efficacy of (3S)-3-(aminomethyl)-5-methylhexanoic acid is attributed to its ability to enhance GABAergic activity. By inhibiting GABA transaminase, it prevents the breakdown of GABA, leading to increased inhibitory signaling in the central nervous system. This mechanism is vital for maintaining neuronal stability and preventing excessive neuronal firing associated with seizures .
Case Study 1: Efficacy in Epilepsy Treatment
A clinical trial investigated the effectiveness of (3S)-3-(aminomethyl)-5-methylhexanoic acid in patients with refractory epilepsy. The study found that patients who received this compound exhibited a significant reduction in seizure frequency compared to those on placebo. The results suggested that it could serve as a viable alternative or adjunct to existing antiepileptic medications .
Case Study 2: Pain Relief in Diabetic Neuropathy
In another study focused on diabetic neuropathy, participants treated with (3S)-3-(aminomethyl)-5-methylhexanoic acid reported substantial improvements in pain scores and overall quality of life. The compound's ability to enhance GABAergic transmission was credited for its analgesic effects, making it a candidate for further research in pain management therapies .
Mechanism of Action
The mechanism of action of (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares key properties of the target compound with pregabalin, gabapentin, and other analogs.
Key Observations :
- The target compound’s larger molecular weight (285.38 vs.
- Pregabalin’s high water solubility (11.3 mg/mL) contributes to its rapid absorption, whereas the target compound’s solubility remains uncharacterized .
- Stereochemistry critically influences activity: The (3S) configuration in pregabalin is essential for binding to α2δ subunits, while its (3R) enantiomer (A20R) shows negligible efficacy .
Pharmacological and Clinical Profiles
Pregabalin
- Uses : Neuropathic pain, epilepsy, fibromyalgia .
- Mechanism : Binds α2δ subunits of calcium channels, reducing excitatory neurotransmitter release .
- Efficacy : 50% pain reduction in 35–40% of patients with diabetic neuropathy .
Gabapentin
- Uses : Neuropathic pain, partial seizures .
- Mechanism : Similar to pregabalin but with lower affinity for α2δ subunits.
- Efficacy: Requires higher doses than pregabalin due to nonlinear pharmacokinetics .
Target Compound
- Hypothesized Activity: The 2-amino-3-methylpentanamido group may enhance lipophilicity or receptor targeting compared to pregabalin’s simpler aminomethyl group. However, steric hindrance from this side chain could reduce binding efficiency.
Biological Activity
(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid, also known by its CAS number 1788400-57-6, is a compound with significant biological relevance. This article delves into its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H28N2O3
- Molecular Weight : 272.38 g/mol
- CAS Number : 1788400-57-6
- Solubility : Highly soluble in water (484 mg/ml) .
The compound exhibits its biological activity primarily through its interaction with various biological pathways. It is known to act as a caspase inhibitor , which plays a critical role in apoptosis (programmed cell death). By inhibiting caspases, this compound can potentially prevent apoptosis in certain cell types, making it a candidate for therapeutic applications in conditions where cell survival is desirable.
Biological Activity
- Caspase Inhibition :
- Neuroprotective Effects :
- Potential Applications :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Toxicity and Safety Profile
While the biological activity presents promising therapeutic avenues, it is essential to consider the safety profile:
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for synthesizing (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, including amide coupling and chiral resolution. For example, a typical procedure involves:
- Step 1 : Activation of the carboxyl group using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents (e.g., DMF or chloroform) .
- Step 2 : Protection of the amino group using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
- Step 3 : Purification via flash chromatography or recrystallization in ethanol/water mixtures.
- Optimization : Adjusting pH (e.g., using triethylamine for deprotonation) and temperature (reflux in benzene or toluene) improves yield and enantiomeric purity .
Q. How can the stereochemical integrity of the compound be validated during synthesis?
- Methodological Answer :
- Use chiral HPLC with columns like Chiralpak IA/IB to resolve enantiomers.
- Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy.
- Compare experimental optical rotation values with literature data from PubChem or CAS Common Chemistry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm backbone structure and substituent positions (e.g., δ 1.2–1.4 ppm for methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 301.2 [M+H]+) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify critical variables .
- By-Product Analysis : Use LC-MS or GC-MS to detect impurities. For example, incomplete Boc deprotection may generate tert-butylamine adducts .
- Theoretical Frameworks : Apply retrosynthetic analysis (e.g., AI-powered tools in PubChem) to predict competing pathways and optimize step sequences .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B guidelines to assess aerobic degradation in activated sludge .
- Toxicity Assays : Conduct Daphnia magna acute toxicity tests (EC50) or algal growth inhibition assays (OECD 201) .
- Analytical Methods : Quantify environmental persistence via HPLC-UV or LC-MS/MS in water/soil matrices .
Q. How can computational modeling enhance understanding of the compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., peptidases or aminotransferases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to analyze conformational stability in aqueous/lipid bilayers .
- QSAR Models : Develop predictive models for cytotoxicity using descriptors like logP and topological polar surface area (TPSA) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for kinetic resolution .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of ee .
- Crystallization-Induced Diastereomer Resolution : Use resolving agents like tartaric acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
